molecular formula C24H22FN3O6S B2816770 N-[1-(benzenesulfonyl)-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide CAS No. 1025033-51-5

N-[1-(benzenesulfonyl)-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide

Cat. No.: B2816770
CAS No.: 1025033-51-5
M. Wt: 499.51
InChI Key: FJSAYDWALSRBEF-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide is a complex organic compound featuring a benzenesulfonyl group, a fluorobenzoyl-substituted piperazine ring, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form 4-(2-fluorobenzoyl)piperazine.

    Introduction of the Benzenesulfonyl Group: The intermediate is then reacted with benzenesulfonyl chloride under basic conditions to introduce the benzenesulfonyl group.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the benzenesulfonyl-substituted piperazine with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets such as enzymes and receptors are of particular interest for developing new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group and the fluorobenzoyl-substituted piperazine ring are key functional groups that facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(benzenesulfonyl)-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide
  • N-[1-(benzenesulfonyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide

Uniqueness

Compared to similar compounds, N-[1-(benzenesulfonyl)-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide is unique due to the specific position of the fluorobenzoyl group on the piperazine ring. This positional difference can significantly affect the compound’s binding affinity and specificity for biological targets, potentially leading to different pharmacological profiles and therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O6S/c25-19-10-5-4-9-18(19)23(30)27-12-14-28(15-13-27)24(31)22(26-21(29)20-11-6-16-34-20)35(32,33)17-7-2-1-3-8-17/h1-11,16,22H,12-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSAYDWALSRBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2F)C(=O)C(NC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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